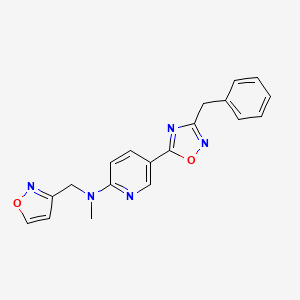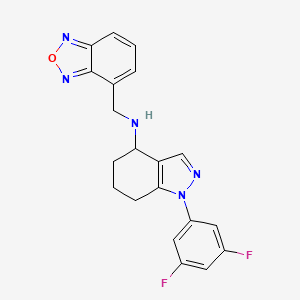![molecular formula C19H17N3O5 B6073811 5-[(2,5-dimethylphenoxy)methyl]-N-(5-nitro-2-pyridinyl)-2-furamide](/img/structure/B6073811.png)
5-[(2,5-dimethylphenoxy)methyl]-N-(5-nitro-2-pyridinyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2,5-dimethylphenoxy)methyl]-N-(5-nitro-2-pyridinyl)-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'DPF' and is a potent inhibitor of a protein kinase called 'PDK1'. PDK1 is involved in various cellular processes such as cell growth, proliferation, and survival, making it an attractive target for drug development.
Wirkmechanismus
DPF inhibits PDK1 by binding to its active site, preventing it from phosphorylating its downstream targets. This inhibition leads to the activation of a signaling pathway that induces cell death in cancer cells.
Biochemical and Physiological Effects:
DPF has been shown to induce cell death in cancer cells by activating the apoptotic pathway. It has also been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G1 phase. DPF has also been shown to enhance the effectiveness of chemotherapy drugs by sensitizing cancer cells to their effects.
Vorteile Und Einschränkungen Für Laborexperimente
DPF has several advantages as a research tool, including its potency and specificity for PDK1. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on DPF. One area of focus is the development of more potent and selective inhibitors of PDK1. Another area of interest is the study of DPF's effects on other cellular processes, such as autophagy and metabolism. Additionally, the potential use of DPF in combination therapy with other drugs is an area of active research.
Synthesemethoden
The synthesis of DPF involves a multi-step process that starts with the reaction of 2,5-dimethylphenol with formaldehyde to form 2,5-dimethylphenol-formaldehyde resin. This resin is then reacted with 5-nitro-2-pyridinecarboxylic acid to form the intermediate compound, which is then converted to DPF by reacting with 2-furoyl chloride.
Wissenschaftliche Forschungsanwendungen
DPF has been extensively studied for its potential applications in cancer research. PDK1 is overexpressed in many types of cancer, and its inhibition by DPF has been shown to induce cell death in cancer cells. DPF has also been shown to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
5-[(2,5-dimethylphenoxy)methyl]-N-(5-nitropyridin-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-12-3-4-13(2)17(9-12)26-11-15-6-7-16(27-15)19(23)21-18-8-5-14(10-20-18)22(24)25/h3-10H,11H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNOODCJDHMWIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C(=O)NC3=NC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclohexyl-4-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B6073745.png)
![4-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B6073767.png)
![6-bromo-2-(4-ethoxyphenyl)-4-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6073770.png)
![N-[2-(2-chlorophenyl)-2-(4-morpholinyl)ethyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B6073785.png)

![4-{4-[5-({[(2-chlorophenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide](/img/structure/B6073797.png)
![7-(difluoromethyl)-N-(diphenylmethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6073803.png)
![bis[3-(diethylamino)propyl] 2,4-diphenyl-1,3-cyclobutanedicarboxylate bis(4-methylbenzenesulfonate)](/img/structure/B6073819.png)
![{3-benzyl-1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-piperidinyl}methanol](/img/structure/B6073827.png)
![({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B6073831.png)
![[5-({[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)-2-isopropoxyphenyl]methanol](/img/structure/B6073840.png)

![[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B6073853.png)
